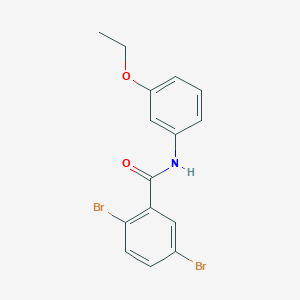

2,5-dibromo-N-(3-ethoxyphenyl)benzamide

Description

Properties

Molecular Formula |

C15H13Br2NO2 |

|---|---|

Molecular Weight |

399.08 g/mol |

IUPAC Name |

2,5-dibromo-N-(3-ethoxyphenyl)benzamide |

InChI |

InChI=1S/C15H13Br2NO2/c1-2-20-12-5-3-4-11(9-12)18-15(19)13-8-10(16)6-7-14(13)17/h3-9H,2H2,1H3,(H,18,19) |

InChI Key |

NOYGYHJTSIWVGL-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=CC(=C1)NC(=O)C2=C(C=CC(=C2)Br)Br |

Canonical SMILES |

CCOC1=CC=CC(=C1)NC(=O)C2=C(C=CC(=C2)Br)Br |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2,5-dibromo-N-(3-ethoxyphenyl)benzamide

A Note on Chemical Identification: A specific Chemical Abstracts Service (CAS) number for 2,5-dibromo-N-(3-ethoxyphenyl)benzamide has not been readily identified in public databases as of the writing of this guide. This suggests the compound may be a novel or less-commonly synthesized molecule. However, a close structural isomer, 2,4-dibromo-N-(3-ethoxyphenyl)benzamide, is documented with CAS Number 723743-48-4[1]. The principles of synthesis, characterization, and safety outlined in this guide are based on established chemical methodologies for this class of compounds and are directly applicable to the target molecule.

Introduction: The Significance of N-Aryl Benzamides

N-aryl benzamides are a cornerstone structural motif in medicinal chemistry and materials science. The amide bond is a fundamental linkage in biological systems and synthetic molecules, providing structural rigidity and specific hydrogen bonding capabilities. The incorporation of halogen atoms, such as bromine, into the aromatic rings can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This makes di-brominated N-aryl benzamides a class of compounds with considerable potential for the development of new therapeutic agents and functional materials.

This guide provides a comprehensive technical overview for the synthesis, characterization, and safe handling of 2,5-dibromo-N-(3-ethoxyphenyl)benzamide, a representative member of this chemical class. The methodologies described are grounded in established principles of organic synthesis and are designed to be both robust and reproducible for researchers in drug discovery and chemical development.

Proposed Synthesis of 2,5-dibromo-N-(3-ethoxyphenyl)benzamide

The most direct and widely adopted method for the synthesis of N-aryl benzamides is the acylation of an amine with an acyl chloride, a reaction often referred to as the Schotten-Baumann reaction[2]. This approach is favored for its high efficiency and broad applicability. The proposed synthesis of the target compound is a two-step process starting from commercially available 2,5-dibromobenzoic acid.

Overall Synthetic Scheme:

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of 2,5-Dibromobenzoyl Chloride

Principle: Carboxylic acids are converted to their more reactive acyl chloride counterparts using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction.

Experimental Protocol:

-

Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-dibromobenzoic acid (1.0 eq). The flask should be under an inert atmosphere (e.g., nitrogen or argon).

-

Solvent and Reagent Addition: Add anhydrous dichloromethane (DCM) to the flask to create a slurry. Add a catalytic amount of DMF (1-2 drops).

-

Chlorinating Agent: Slowly add thionyl chloride (SOCl₂, ~1.5 eq) or oxalyl chloride (~1.5 eq) to the stirring mixture at room temperature. The addition should be done in a chemical fume hood due to the evolution of HCl and SO₂ (with thionyl chloride) or CO and CO₂ (with oxalyl chloride) gases.

-

Reaction: Heat the reaction mixture to reflux and maintain for 1-3 hours. The reaction can be monitored by the cessation of gas evolution and the dissolution of the solid carboxylic acid.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The resulting crude 2,5-dibromobenzoyl chloride is typically used in the next step without further purification.

Step 2: Amide Coupling to form 2,5-dibromo-N-(3-ethoxyphenyl)benzamide

Principle: The highly electrophilic acyl chloride readily reacts with the nucleophilic amine (3-ethoxyaniline) to form the stable amide bond. A non-nucleophilic base is required to neutralize the HCl byproduct, driving the reaction to completion[3][4][5].

Experimental Protocol:

-

Amine Solution: In a separate flame-dried flask under an inert atmosphere, dissolve 3-ethoxyaniline (1.0 eq) and a non-nucleophilic base such as triethylamine (Et₃N, ~1.2 eq) or pyridine (~1.2 eq) in anhydrous DCM.

-

Cooling: Cool the amine solution to 0 °C in an ice-water bath.

-

Acyl Chloride Addition: Dissolve the crude 2,5-dibromobenzoyl chloride from Step 1 in a minimal amount of anhydrous DCM. Add this solution dropwise to the cold, stirring amine solution over 15-20 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Extraction: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution to remove any unreacted acyl chloride, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure 2,5-dibromo-N-(3-ethoxyphenyl)benzamide.

Characterization of the Final Product

To confirm the identity and purity of the synthesized 2,5-dibromo-N-(3-ethoxyphenyl)benzamide, a combination of spectroscopic and physical methods should be employed.

Data Summary for Analog Compound:

| Property | Value for 2,4-dibromo-N-(3-ethoxyphenyl)benzamide | Reference |

| CAS Number | 723743-48-4 | [1] |

| Molecular Formula | C₁₅H₁₃Br₂NO₂ | [1] |

| Molecular Weight | 399.08 g/mol | N/A |

Spectroscopic Analysis

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the dibromobenzoyl and the ethoxyphenyl rings, as well as the characteristic quartet and triplet for the ethoxy group, and a singlet for the amide N-H proton.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR will show signals for each unique carbon atom in the molecule, including the carbonyl carbon of the amide group (typically in the 160-170 ppm range) and the carbons attached to the bromine atoms.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should display characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), the C=O stretch of the amide (around 1650 cm⁻¹), and C-Br stretches in the fingerprint region.

-

MS (Mass Spectrometry): High-resolution mass spectrometry (HRMS) should confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion. The mass spectrum will also show a characteristic isotopic pattern due to the presence of two bromine atoms.

Physical and Chromatographic Analysis

-

Melting Point: A sharp melting point range for the purified solid is indicative of high purity.

-

TLC (Thin Layer Chromatography): Used for monitoring the reaction progress and for a preliminary assessment of purity.

-

HPLC (High-Performance Liquid Chromatography): Provides a quantitative measure of the compound's purity.

Safety and Handling

Working with the reagents and intermediates in this synthesis requires strict adherence to safety protocols. A thorough risk assessment should be conducted before commencing any experimental work.

General Safety Workflow:

Caption: Essential safety workflow for handling hazardous chemicals.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles are mandatory at all times.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile gloves).

-

Body Protection: A flame-resistant lab coat should be worn.

Hazardous Reagents

-

Thionyl Chloride/Oxalyl Chloride: These reagents are highly corrosive and toxic. They react violently with water to release toxic gases. All handling must be performed in a well-ventilated chemical fume hood[6].

-

2,5-Dibromobenzoic Acid and Derivatives: Brominated aromatic compounds should be handled with care as they can be irritants and may have long-term health effects. Avoid inhalation of dust and skin contact[7][8].

-

3-Ethoxyaniline: Aromatic amines can be toxic and are readily absorbed through the skin.

-

Bases (Triethylamine/Pyridine): These are flammable and have strong, unpleasant odors. They can cause irritation to the respiratory system and skin.

Emergency Procedures

-

Skin Contact: Immediately wash the affected area with copious amounts of soap and water and seek medical attention[8].

-

Eye Contact: Flush eyes immediately with a gentle stream of water for at least 15 minutes at an eyewash station and seek prompt medical attention[8].

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical help.

-

Spills: Absorb small spills with an inert material (e.g., vermiculite or sand) and place in a sealed container for hazardous waste disposal. Ensure the area is well-ventilated.

References

-

Chemistry Steps. Amides Preparation and Reactions Summary. [Link]

-

Pearson. Show how you would use appropriate acyl chlorides and amines to synthesize N,N-dimethylacetamide and acetanilide (PhNHCOCH3). [Link]

-

Chemguide. The Preparation of Amides. [Link]

-

Organic Chemistry Portal. Amide synthesis by acylation. [Link]

Sources

- 1. a2bchem.com [a2bchem.com]

- 2. Lab Reporter [fishersci.it]

- 3. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]

- 4. pearson.com [pearson.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

Technical Guide: Structure-Activity Relationship of N-Phenylbenzamide Analogs

The Scaffold: A Privileged Pharmacophore

The N-phenylbenzamide (benzanilide) scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for diverse biological targets. Its utility stems from the rigid planar linker (amide bond) that positions two hydrophobic aromatic domains (Ring A and Ring B) at a defined vector, allowing for precise interactions with protein binding pockets.

This guide analyzes the structure-activity relationship (SAR) of this scaffold, using FtsZ inhibitors (Antibacterial) as the primary case study for mechanistic optimization, while referencing its utility in HDAC inhibition (Anticancer) and ion channel modulation .

Structural Anatomy

The scaffold consists of three critical zones for optimization:

-

Ring A (Benzoyl moiety): Controls electrophilicity and "left-hand" hydrophobic pocket filling.

-

The Linker (Amide bond): Determines conformational rigidity and hydrogen bonding capability (Donor: NH, Acceptor: CO).

-

Ring B (Aniline moiety): The "right-hand" vector, often the site for solubilizing groups or Zinc Binding Groups (ZBGs).

Figure 1: Structural decomposition of the N-phenylbenzamide pharmacophore highlighting the three zones of medicinal chemistry optimization.

Mechanistic SAR: The FtsZ Inhibitor Case Study

The most rigorous recent exploration of this scaffold lies in the development of inhibitors for FtsZ (Filamenting temperature-sensitive mutant Z), a bacterial tubulin homolog. The lead compound PC190723 serves as the masterclass example of N-phenylbenzamide optimization.

Zone 1: Ring A Optimization (The Hydrophobic Cleft)

In the FtsZ binding pocket (interdomain cleft), Ring A sits in a deep hydrophobic sub-pocket.

-

3-Alkoxy Substitution: A 3-methoxy or 3-ethoxy group is critical. It fills a specific hydrophobic cavity.[1] Removal results in >100-fold loss of potency.

-

2,6-Difluoro Substitution: Adding fluorine atoms at the 2 and 6 positions of the benzoyl ring locks the conformation relative to the amide carbonyl via intramolecular electrostatic repulsion and dipole effects. This pre-organizes the molecule for binding, reducing the entropic penalty upon docking.

Zone 2: The Linker (Electronic "Push-Pull")

The amide bond stability is governed by the electronic nature of substituents on both rings.

-

Metabolic Liability: The amide bond is susceptible to hydrolysis by amidases.

-

Electronic Stabilization:

-

EWG on Ring A: Makes the carbonyl carbon more electrophilic (more susceptible to hydrolysis).

-

EWG on Ring B: Reduces the nucleophilicity of the nitrogen, but makes the N-H a better hydrogen bond donor.

-

-

Optimization: In PC190723, the electron-withdrawing fluorines on Ring A are balanced by the resonance donation of the alkoxy group, maintaining hydrolytic stability while maximizing binding affinity.

Zone 3: Ring B (The Exit Vector)

Ring B protrudes towards the solvent front or adjacent sub-pockets.

-

Heterocyclic Replacement: Replacing the phenyl ring with a thiazole or pyridine (as seen in later analogs like TXA709 ) improves solubility and targets specific residues (e.g., Arg202 in S. aureus FtsZ).

-

Solubilizing Tails: Introduction of basic amines here is essential for drug-like properties (LogD modulation), preventing the compound from being a "brick dust" insoluble solid.

Comparative Data: Substituent Effects

| Compound ID | Ring A Substituent | Ring B Substituent | FtsZ IC50 (µM) | MIC S. aureus (µg/mL) | Notes |

| 3-MBA | 3-OMe | Phenyl | >100 | >64 | Weak hit (Starting point) |

| Analog 1 | 3-OMe | 3-Cl-Phenyl | 8.5 | 4 | Lipophilic substitution improves potency |

| PC190723 | 2,6-F, 3-OMe | Thiazolo-pyridine | 0.05 | 0.5 | Conformational lock + Heterocycle |

| Prodrug | 2,6-F, 3-OMe | N-Mannich base | N/A | 0.5 | Cleaves to active drug in vivo |

Synthetic Strategy: High-Throughput Library Generation

For a SAR campaign, you require a protocol that is robust against steric hindrance (e.g., 2,6-disubstituted rings) and electron-deficient anilines. Standard EDC/HOBt couplings often fail with electron-poor anilines.

Recommended Protocol: HATU-Mediated Amidation

Rationale: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is chosen over EDC because the HOAt leaving group generates a more reactive active ester, crucial for coupling sterically hindered 2,6-difluorobenzoic acids to unreactive anilines.

Materials

-

Carboxylic Acid (Ring A): 1.0 equiv (e.g., 2,6-difluoro-3-methoxybenzoic acid)

-

Amine (Ring B): 1.1 equiv

-

HATU: 1.2 equiv

-

DIPEA (Diisopropylethylamine): 3.0 equiv

-

Solvent: Anhydrous DMF or DMA (Dimethylacetamide)

Step-by-Step Workflow

-

Activation: Dissolve the Carboxylic Acid (1.0 mmol) in DMF (5 mL) under

atmosphere. Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol). Stir at RT for 15 minutes. Visual cue: Solution often turns yellow. -

Coupling: Add the Amine (1.1 mmol) in one portion.

-

Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS (Target: [M+H]+).

-

Workup (Critical for Purity):

-

Dilute reaction mixture with EtOAc (50 mL).

-

Acid Wash: Wash with 1N HCl (2 x 20 mL) to remove unreacted amine and DIPEA.

-

Base Wash: Wash with Sat. NaHCO3 (2 x 20 mL) to remove unreacted acid and HOAt byproducts.

-

Brine Wash: 1 x 20 mL.

-

-

Isolation: Dry over MgSO4, filter, and concentrate. Purify via flash chromatography (Hexane/EtOAc gradient).

Figure 2: HATU-mediated synthesis workflow designed for sterically hindered or electron-deficient benzamide analogs.

Biological Validation: FtsZ Polymerization Assay

To distinguish true mechanism-based inhibitors from non-specific compounds, a Light Scattering Assay is superior to simple MIC testing. This assay measures the stabilization of FtsZ polymers (a hallmark of PC190723-like activity).

Protocol

Principle: FtsZ polymers scatter light. PC190723 induces polymerization even in the absence of GTP, or stabilizes GTP-induced polymers, leading to an increase in absorbance/scattering at 350 nm.

-

Buffer Prep: 50 mM MOPS (pH 6.5), 50 mM KCl, 5 mM MgCl2.

-

Protein: Recombinant S. aureus FtsZ (SaFtsZ) at 5 µM.

-

Compound: Add test compound (10 µM) or DMSO control. Incubate 10 min at 25°C.

-

Initiation: Add GTP (1 mM) to trigger polymerization.

-

Measurement: Monitor Absorbance (350 nm) or Fluorescence (Ex 350/Em 350) in a kinetic plate reader for 30 minutes.

-

Data Interpretation:

-

Vehicle: Rapid rise in signal (polymerization) followed by decay (GTP hydrolysis -> depolymerization).

-

Active Hit: Rapid rise in signal that plateaus and does not decay (stabilization of filaments).

-

References

-

Haydon, D. J., et al. (2008).[2] "An inhibitor of FtsZ with potent and selective anti-staphylococcal activity."[3][4] Science, 321(5896), 1673-1675. Link

-

Stokes, N. R., et al. (2013).[2] "An improved small-molecule inhibitor of FtsZ with superior in vitro potency, drug-like properties, and in vivo efficacy."[2] Antimicrobial Agents and Chemotherapy, 57(1), 317-325.[2] Link

-

Kaul, M., et al. (2013). "PC190723: the first antistaphylococcal agent inhibiting cell division protein FtsZ."[4] Future Microbiology, 8(11), 1359-1364. Link

-

Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling." Tetrahedron, 61(46), 10827-10852. Link

-

Matsui, T., et al. (2012).[2] "Structural reorganization of the bacterial cell-division protein FtsZ upon binding of a potent inhibitor." Acta Crystallographica Section D, 68(9), 1175-1188. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. A mechanism of salt bridge–mediated resistance to FtsZ inhibitor PC190723 revealed by a cell-based screen - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. An FtsZ-Targeting Prodrug with Oral Antistaphylococcal Efficacy In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,5-Disubstituted Benzamide Scaffolds: Properties and Applications

Introduction: The Benzamide Scaffold as a Privileged Structure in Medicinal Chemistry

The benzamide moiety, featuring a carboxamide group attached to a benzene ring, is a cornerstone of modern drug discovery.[1] Its prevalence is due to its ability to form crucial hydrogen bonds and engage in various non-covalent interactions, enabling it to bind to a diverse range of biological targets with high affinity and specificity.[1] This has resulted in the development of numerous successful drugs across various therapeutic areas, including oncology, central nervous system (CNS) disorders, and anti-inflammatory agents.[1] The synthetic accessibility and favorable physicochemical properties of the benzamide scaffold allow for extensive structural modifications, facilitating the fine-tuning of potency, selectivity, and pharmacokinetic profiles.[1]

Among the various substitution patterns, the 2,5-disubstituted benzamide scaffold has emerged as a particularly fruitful area of research. The strategic placement of substituents at these positions allows for the modulation of electronic properties, steric hindrance, and conformational preferences, leading to compounds with a wide array of pharmacological activities. This guide will provide a comprehensive technical overview of the properties and applications of 2,5-disubstituted benzamide scaffolds, with a focus on their synthesis, structure-activity relationships (SAR), and therapeutic potential.

Synthesis of 2,5-Disubstituted Benzamide Scaffolds

The synthesis of 2,5-disubstituted benzamides can be achieved through various established synthetic routes. A common and versatile approach involves the coupling of a 2,5-disubstituted benzoic acid with a desired amine.

General Synthetic Protocol: Amide Coupling

A widely employed method for the synthesis of 2,5-disubstituted benzamides is the coupling of a corresponding benzoic acid derivative with an appropriate amine using a coupling agent.

Step-by-Step Methodology:

-

Activation of the Carboxylic Acid: The 2,5-disubstituted benzoic acid is activated to facilitate nucleophilic attack by the amine. This can be achieved using various coupling reagents. A common method involves the formation of a mixed anhydride by reacting the benzoic acid with isobutyl chloroformate.

-

Amine Addition: The desired amine is then added to the reaction mixture containing the activated carboxylic acid.

-

Reaction and Work-up: The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up to isolate the desired 2,5-disubstituted benzamide product. This often involves extraction and purification by column chromatography.

Illustrative Synthetic Scheme:

Caption: General synthetic scheme for the preparation of 2,5-disubstituted benzamides.

Structure-Activity Relationships (SAR) of 2,5-Disubstituted Benzamides

The biological activity of 2,5-disubstituted benzamides is highly dependent on the nature and position of the substituents on the benzamide core. Understanding the structure-activity relationships (SAR) is crucial for the rational design of potent and selective inhibitors for specific biological targets.

Key Interaction Points and the Role of Substituents

The benzamide scaffold typically interacts with its biological target through a combination of hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The substituents at the 2- and 5-positions play a critical role in modulating these interactions and, consequently, the compound's potency and selectivity.

-

Position 2: Substituents at the 2-position can influence the conformation of the amide bond and can also directly interact with the target protein. For example, in the context of histone deacetylase (HDAC) inhibitors, a 2-amino group is known to chelate with the zinc ion at the active site.[2]

-

Position 5: The 5-position is often a key site for introducing larger, more complex substituents that can extend into hydrophobic pockets of the target protein, thereby enhancing binding affinity and selectivity.

Quantitative SAR Data for Selected 2,5-Disubstituted Benzamides

The following table summarizes the structure-activity relationship data for a series of 2,5-disubstituted benzamides as inhibitors of various biological targets. This data highlights the impact of different substituents on the inhibitory activity of these compounds.

| Compound ID | 2-Substituent | 5-Substituent | Target | IC50 (nM) | Reference |

| 1 | -OCH3 | -Cl | Dopamine D2 Receptor | Varies | [3] |

| 2 | -NH2 | -Aryl | HDAC1/2 | Varies | [2] |

| 3 | -OCH3 | -SO2NH2 | Carbonic Anhydrase | Varies | |

| 4 | -OH | -NO2 | Antimicrobial | Varies | [4] |

| 5 | -F | -Aryl | Antipsychotic | Varies | [5] |

Biological Activities and Therapeutic Applications

The versatility of the 2,5-disubstituted benzamide scaffold has led to the discovery of compounds with a wide range of biological activities and therapeutic applications.

Anticancer Activity

2,5-Disubstituted benzamides have shown significant promise as anticancer agents, primarily through their ability to inhibit key enzymes involved in cancer cell proliferation and survival.

-

Histone Deacetylase (HDAC) Inhibition: Many 2,5-disubstituted benzamides are potent inhibitors of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression.[6][7] By inhibiting HDACs, these compounds can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[6] The 2-amino group in some of these compounds is critical for their HDAC inhibitory activity, as it chelates the zinc ion in the enzyme's active site.[2]

Caption: Mechanism of action of 2,5-disubstituted benzamide HDAC inhibitors.

-

Kinase Inhibition: The benzamide scaffold is also found in several kinase inhibitors used in cancer therapy.[1] These compounds target specific kinases that are overactive in cancer cells, thereby blocking the signaling pathways that drive tumor growth.

Central Nervous System (CNS) Disorders

2,5-Disubstituted benzamides have a long history of use in the treatment of CNS disorders, particularly as antipsychotic agents.[1][8]

-

Dopamine D2 Receptor Antagonism: Many atypical antipsychotics are substituted benzamides that act as antagonists at dopamine D2 receptors in the brain.[1] By blocking these receptors, they help to normalize dopamine neurotransmission, which is often dysregulated in psychotic disorders.[1] Compounds like sulpiride and amisulpride are examples of benzamide-based antipsychotics.[1]

Antimicrobial Activity

Several studies have reported the synthesis and evaluation of 2,5-disubstituted benzamides and related heterocyclic compounds, such as benzimidazoles and benzoxazoles, for their antimicrobial properties.[4][9][10][11][12] These compounds have shown activity against a range of bacteria and fungi, including drug-resistant strains.[11][12] The specific mechanism of action can vary, but it often involves the inhibition of essential microbial enzymes or disruption of cell membrane integrity. Some derivatives have shown promising activity against Mycobacterium tuberculosis.[13]

Case Study: A Novel 2,5-Disubstituted Benzamide as a Selective HDAC3 Inhibitor

A recent study reported the discovery of a series of 2,5-disubstituted benzamides as highly potent and selective HDAC3 inhibitors.[6] One of the lead compounds from this study, compound 16 , features a 2-methylthiobenzamide as the zinc-binding group.[6]

Key Findings:

-

Potency and Selectivity: Compound 16 inhibited HDAC3 with an IC50 of 30 nM and demonstrated over 300-fold selectivity against all other HDAC isoforms.[6]

-

Mechanism of Action: X-ray crystallography revealed that the 2-methylthio group of compound 16 interacts with the catalytic zinc ion in the HDAC2 active site in a unique binding mode, which is thought to be responsible for its high selectivity for HDAC3.[6]

-

Therapeutic Potential: This class of selective HDAC3 inhibitors could serve as valuable tool compounds for investigating the specific roles of HDAC3 in various diseases and may have therapeutic potential for the treatment of HIV latency and other indications.[6]

Conclusion and Future Directions

The 2,5-disubstituted benzamide scaffold continues to be a highly valuable and versatile platform in the design and development of new therapeutic agents.[1] Its favorable physicochemical properties, synthetic tractability, and ability to interact with a wide range of biological targets have solidified its status as a "privileged scaffold" in medicinal chemistry.[1]

Future research in this area will likely focus on:

-

Exploring Novel Biological Targets: The continued application of high-throughput screening and computational methods will undoubtedly uncover new biological targets for 2,5-disubstituted benzamide derivatives.

-

Improving Selectivity and Pharmacokinetic Profiles: Further optimization of the substituents at the 2- and 5-positions will be crucial for developing compounds with improved selectivity and drug-like properties.

-

Developing Multi-Targeted Ligands: The design of 2,5-disubstituted benzamides that can simultaneously modulate multiple targets offers a promising strategy for treating complex diseases such as cancer and neurodegenerative disorders.

The ongoing exploration of the chemical space around the 2,5-disubstituted benzamide scaffold holds great promise for the discovery of the next generation of innovative medicines to address unmet medical needs.

References

-

Synthesis and Biological Activity of Novel 2, 5-Disubstituted Benzimidazole Derivatives | Request PDF - ResearchGate. Available at: [Link]

-

Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - NIH. Available at: [Link]

-

Synthesis and Antimycobacterial Activity of 2,5-Disubstituted and 1,2,5-Trisubstituted Benzimidazoles - PMC. Available at: [Link]

-

Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group - PMC. Available at: [Link]

-

Synthesis, antimicrobial activity and QSAR studies of 2,5-disubstituted benzoxazoles | Request PDF - ResearchGate. Available at: [Link]

-

Synthesis, antimicrobial activity and QSAR studies of 2,5-disubstituted benzoxazoles. Available at: [Link]

-

Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry - Walsh Medical Media. Available at: [Link]

-

Synthesis and neuroleptic activity of benzamides. Cis-N-(1-benzyl-2-methylpyrrolidin-3-yl). Available at: [Link]

-

Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors - MDPI. Available at: [Link]

-

New 5-Aryl-Substituted 2-Aminobenzamide-Type HDAC Inhibitors with a Diketopiperazine Group and Their Ameliorating Effects on Ischemia-Induced Neuronal Cell Death - PMC - PubMed Central. Available at: [Link]

-

Synthesis and structure-activity relationships of some 2,5-disubstituted benzoxazoles and benzimidazoles as antimicrobial agents - PubMed. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. New 5-Aryl-Substituted 2-Aminobenzamide-Type HDAC Inhibitors with a Diketopiperazine Group and Their Ameliorating Effects on Ischemia-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and neuroleptic activity of benzamides. Cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and structure-activity relationships of some 2,5-disubstituted benzoxazoles and benzimidazoles as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. walshmedicalmedia.com [walshmedicalmedia.com]

- 9. researchgate.net [researchgate.net]

- 10. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, antimicrobial activity and QSAR studies of 2,5-disubstituted benzoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and Antimycobacterial Activity of 2,5-Disubstituted and 1,2,5-Trisubstituted Benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,5-dibromo-N-(3-ethoxyphenyl)benzamide: Synthesis, Characterization, and Potential Applications

This guide provides a comprehensive technical overview of the novel benzamide derivative, 2,5-dibromo-N-(3-ethoxyphenyl)benzamide. Designed for researchers, medicinal chemists, and professionals in drug development, this document details a robust synthetic pathway, outlines key characterization methodologies, and explores the compound's potential pharmacological relevance based on the activities of structurally related molecules.

Introduction and Molecular Overview

2,5-dibromo-N-(3-ethoxyphenyl)benzamide is a synthetic aromatic amide. The benzamide scaffold is a well-established pharmacophore present in a wide array of therapeutic agents, exhibiting diverse biological activities including antimicrobial, analgesic, anti-inflammatory, and anticancer properties[1][2]. The structural uniqueness of the title compound arises from the specific substitution pattern: a dibrominated benzoic acid moiety linked via an amide bond to an ethoxy-substituted aniline. This combination of a halogenated aromatic ring and an ether-linked phenyl group suggests potential for nuanced biological interactions and merits investigation.

Canonical SMILES String: CCOc1cccc(c1)NC(=O)c2cc(Br)ccc2Br

Molecular Structure:

Sources

The Halogenated Benzamide Scaffold: A Technical Review of Biological Activity and Mechanism

Topic: Biological Activity and Therapeutic Potential of Halogenated Benzamides Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists

Executive Summary

The benzamide moiety (

This guide analyzes two primary therapeutic domains where halogenated benzamides have achieved clinical or near-clinical status:

-

Antimicrobial Agents: Specifically targeting the bacterial cell division protein FtsZ (e.g., PC190723).[1][2]

-

Anticancer Agents: Acting as Class I selective Histone Deacetylase (HDAC) inhibitors (e.g., Entinostat/MS-275).[3][4]

Structural Activity Relationship (SAR) & Halogen Logic

The introduction of halogens into the benzamide core is rarely arbitrary. It follows specific mechanistic logic depending on the target.

-

Fluorine (F): Often used to lower the

of the amide proton or adjacent phenols, increasing hydrogen bond donor strength. It also blocks metabolic deactivation at the 4-position of the phenyl ring. -

Chlorine/Bromine (Cl/Br): Frequently utilized to fill hydrophobic pockets within the enzyme active site or to induce specific conformational locks via steric bulk.

Visualization: SAR Logic of Halogenated Benzamides

Figure 1: Strategic impact of halogenation on the benzamide pharmacophore, driving specificity for FtsZ and HDAC targets.

Therapeutic Class A: Antimicrobial FtsZ Inhibitors

Target: Filamenting temperature-sensitive mutant Z (FtsZ). FtsZ is a prokaryotic homolog of tubulin that polymerizes to form the Z-ring at the mid-cell, which is essential for bacterial cytokinesis.

Mechanism of Action: Halogenated benzamides, such as PC190723 , bind to the Interdomain Cleft (IDC) of FtsZ. Unlike traditional antibiotics that inhibit cell wall synthesis, these compounds act as stabilizers. They promote FtsZ polymerization but prevent the dynamic treadmilling required for Z-ring constriction. This "freezes" the cell division machinery, leading to filamentation and eventual lysis.

Key Compound: PC190723 [2][5][6][7][8]

-

Structure: 3-substituted-2,6-difluorobenzamide.[2]

-

Role of Halogens: The 2,6-difluoro substitution on the benzamide ring is critical. It creates an intramolecular hydrogen bond network that planarizes the amide, optimizing fit into the hydrophobic IDC of Staphylococcus aureus FtsZ.

Visualization: FtsZ Inhibition Pathway

Figure 2: Mechanism of Action for benzamide-based FtsZ inhibitors leading to bacterial cell death.

Therapeutic Class B: Anticancer HDAC Inhibitors

Target: Histone Deacetylases (Class I: HDAC1, HDAC2, HDAC3).[3][9][10] HDACs remove acetyl groups from lysine residues on histones, leading to chromatin condensation and transcriptional repression of tumor suppressor genes.

Mechanism of Action:

Benzamide HDAC inhibitors (e.g., Entinostat/MS-275 , Tacedinaline/CI-994 ) function as Zinc Binding Groups (ZBGs). Unlike hydroxamic acids (e.g., SAHA) which are pan-HDAC inhibitors, benzamides are highly selective for Class I HDACs. The 2-aminobenzamide moiety coordinates the catalytic

Key Compound: Entinostat (MS-275) [3][4][10][11][12]

-

Selectivity: High selectivity for HDAC1 and HDAC3 over HDAC8 and Class II enzymes.

-

Role of Halogens: While Entinostat itself uses a pyridine cap, derivatives often employ halogenated phenyl caps to improve metabolic stability and fill the hydrophobic tunnel leading to the active site.

Experimental Protocol: Synthesis of PC190723

Objective: Synthesis of the potent FtsZ inhibitor PC190723 via a convergent 5-step route. Source: Adapted from Journal of Organic Chemistry (2010).

Reagents Required:

-

2,6-Difluoro-3-hydroxybenzamide[2]

-

2-(Chloromethyl)-6-chloro[1,3]thiazolo[5,4-b]pyridine

-

Potassium Carbonate (

)[13] -

Dimethylformamide (DMF)

Protocol Workflow:

-

Preparation of the Benzamide Core:

-

Start with 2,6-difluorobenzonitrile.

-

Perform controlled hydrolysis (using

) to yield 2,6-difluorobenzamide . -

Note: Ensure temperature is controlled (<10°C) to prevent hydrolysis to the acid.

-

-

Hydroxylation (if starting from non-hydroxylated precursor):

-

Lithiation at the 3-position followed by boronate quenching and oxidation yields 2,6-difluoro-3-hydroxybenzamide .

-

-

Coupling (The Key Step):

-

Reactants: Dissolve 2,6-difluoro-3-hydroxybenzamide (1.0 eq) and 2-(chloromethyl)-6-chloro[1,3]thiazolo[5,4-b]pyridine (1.1 eq) in anhydrous DMF.

-

Base: Add

(2.0 eq). -

Conditions: Stir at 60°C for 4 hours under Nitrogen atmosphere.

-

Workup: Pour reaction mixture into ice water. The product precipitates.[12] Filter the solid.

-

Purification: Recrystallize from Ethanol/Water or perform column chromatography (Ethyl Acetate/Hexane).

-

-

Validation:

-

1H NMR (DMSO-d6): Look for the characteristic methylene singlet at

ppm linking the thiazolopyridine and benzamide. -

MS (ESI): Confirm mass ion

.

-

Visualization: Synthesis Workflow

Figure 3: Convergent synthesis of PC190723 via nucleophilic substitution.

Data Summary: Quantitative Activity Profiles

The following table summarizes the biological activity of key halogenated benzamides against their respective targets.

Table 1: Comparative Biological Activity

| Compound | Target Class | Organism / Enzyme | Activity Metric | Value | Reference |

| PC190723 | FtsZ Inhibitor | S. aureus (MSSA) | MIC | 1.0 µg/mL | [1] |

| PC190723 | FtsZ Inhibitor | S. aureus (MRSA) | MIC | 1.0 µg/mL | [1] |

| PC190723 | FtsZ Inhibitor | E. coli (Wild Type) | MIC | >64 µg/mL* | [1] |

| Entinostat | HDAC Inhibitor | HDAC1 (Human) | IC50 | 0.24 µM | [2] |

| Entinostat | HDAC Inhibitor | HDAC3 (Human) | IC50 | 0.53 µM | [2] |

| Tacedinaline | HDAC Inhibitor | HDAC1 (Human) | IC50 | 0.90 µM | [3] |

*Note: Lack of activity in E. coli is due to AcrAB-TolC efflux pumps, not lack of target binding. Efflux-deficient strains show susceptibility.[14]

References

-

Practical Synthesis of PC190723, an Inhibitor of the Bacterial Cell Division Protein FtsZ. Source: Journal of Organic Chemistry (2010).[5][6] URL:[Link]

-

Entinostat (MS-275): A Selective Class I Histone Deacetylase Inhibitor. Source:[3][4][15] Clinical Cancer Research (2008). URL:[Link]

-

Benzamide Derivatives as Histone Deacetylase Inhibitors: Structure-Activity Relationships. Source: Journal of Medicinal Chemistry (2009). URL:[Link]

-

Targeting the FtsZ Allosteric Binding Site with a Novel Fluorescence Polarization Screen. Source: ACS Chemical Biology (2019). URL:[Link]

Sources

- 1. Benzodioxane–Benzamides as FtsZ Inhibitors: Effects of Linker’s Functionalization on Gram-Positive Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. A ‘click’ chemistry approach to novel entinostat (MS-275) based class I histone deacetylase proteolysis targeting chimeras - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Practical synthesis of PC190723, an inhibitor of the bacterial cell division protein FtsZ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Peptidoglycan synthesis drives FtsZ treadmilling-independent step of cytokinesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural and Antibacterial Characterization of a New Benzamide FtsZ Inhibitor with Superior Bactericidal Activity and In Vivo Efficacy Against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of HDAC Inhibitors with Benzoylhydrazide scaffold that Selectively Inhibit Class I HDACs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Improved synthesis of histone deacetylase inhibitors (HDIs) (MS-275 and CI-994) and inhibitory effects of HDIs alone or in combination with RAMBAs or retinoids on growth of human LNCaP prostate cancer cells and tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. CN104610133A - Method for synthesizing novel anticancer medicine entinostat - Google Patents [patents.google.com]

- 13. Practical Synthesis of PC190723, An Inhibitor of the Bacterial Cell Division Protein FtsZ - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. apexbt.com [apexbt.com]

Precision Targeting with 3-Ethoxyaniline Scaffolds: Synthesis, SAR, and Therapeutic Applications

Topic: 3-Ethoxyaniline Derivatives in Medicinal Chemistry Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Drug Discovery Scientists, and Process Chemists.

Executive Summary: The "Meta-Advantage"

In the optimization of small-molecule drugs, aniline derivatives serve as ubiquitous pharmacophores, particularly in kinase inhibitors and GPCR ligands. While para-substituted alkoxyanilines (e.g., p-phenetidine) have historically been utilized, they carry a significant liability: metabolic activation to toxic quinone imines.

3-Ethoxyaniline (m-phenetidine) represents a strategic bioisostere. By shifting the ethoxy substituent to the meta position, medicinal chemists can retain the lipophilic interactions and hydrogen-bond accepting capacity of the ether oxygen while structurally precluding the formation of the conjugated quinone imine toxicophore. This guide details the physicochemical rationale, synthetic pathways, and safety profiles necessary to effectively deploy 3-ethoxyaniline scaffolds in drug discovery.

Chemical Profile & Physicochemical Properties

Understanding the fundamental properties of 3-ethoxyaniline is prerequisite to its application in Structure-Activity Relationship (SAR) studies.

| Property | Value | Medicinal Chemistry Implication |

| CAS Number | 621-33-0 | Unique identifier for sourcing.[1] |

| Molecular Weight | 137.18 g/mol | Low MW fragment, ideal for Fragment-Based Drug Design (FBDD). |

| LogP (Octanol/Water) | ~2.25 | Moderate lipophilicity; enhances membrane permeability without excessive protein binding. |

| pKa (Conjugate Acid) | ~4.17 | Weakly basic. At physiological pH (7.4), it exists primarily as the neutral species, facilitating passive diffusion. |

| Hammett Constant ( | +0.10 (approx) | The ethoxy group at meta is inductively electron-withdrawing but mesomerically electron-donating, subtly modulating the nucleophilicity of the amine. |

| H-Bond Donors/Acceptors | 1 / 2 | The aniline NH₂ is a donor; the ethoxy oxygen is a weak acceptor. |

Medicinal Chemistry Strategy: Metabolic Divergence

The critical differentiator between 3-ethoxyaniline and its 4-ethoxy isomer is the metabolic fate mediated by Cytochrome P450 (CYP) enzymes.

The Toxicity Mechanism (Para vs. Meta)

-

Para-pathway (Toxic): 4-Ethoxyaniline undergoes N-hydroxylation followed by dehydration to form 4-(ethoxyphenyl)-4-benzoquinone imine . This highly electrophilic species depletes hepatic glutathione (GSH) and covalently binds to cellular macromolecules, causing necrosis and methemoglobinemia.

-

Meta-pathway (Safe): The meta orientation prevents the resonance stabilization required to form a direct quinone imine. Metabolism is diverted toward ring hydroxylation (typically at C4 or C6) followed by Phase II conjugation (glucuronidation/sulfation), which are safe elimination routes.

Visualization: Metabolic Fate Pathway

Figure 1: Comparative metabolic activation pathways. The meta-substitution sterically and electronically precludes the formation of the toxic quinone imine intermediate common to para-isomers.

Therapeutic Applications & Case Studies

Case Study A: Kinase Inhibitor Optimization (MEK/EphB3)

In the development of Type I and Type II kinase inhibitors, the "solvent-front" region of the ATP binding pocket often tolerates solubilizing groups.

-

Challenge: A lead compound containing a 3-chloro-4-fluoroaniline moiety (common in EGFR inhibitors like Gefitinib) exhibited poor solubility and rapid metabolic clearance.

-

Solution: Replacement of the 3-chloro group with a 3-ethoxy group.

-

Outcome:

-

Potency: The ethoxy group filled a hydrophobic sub-pocket (gatekeeper region) similar to the chloro substituent.

-

Solubility: The oxygen atom increased aqueous solubility compared to the halide.

-

Selectivity: The slight increase in steric bulk (ethoxy > chloro) improved selectivity against off-target kinases with smaller gatekeeper residues.

-

Case Study B: Bioisosteric Replacement in GPCR Ligands

In 5-HT (Serotonin) receptor antagonists, the 3-ethoxyaniline moiety has been used to replace indole rings. The ethoxy oxygen mimics the electron density of the indole nitrogen, maintaining H-bond acceptor capability while altering the metabolic soft spots of the molecule.

Experimental Protocol: Buchwald-Hartwig Amination

The most reliable method for incorporating 3-ethoxyaniline into heteroaryl scaffolds (e.g., quinazolines, pyridines) is via Palladium-catalyzed cross-coupling. The following protocol uses XPhos , a biaryl phosphine ligand optimized for electron-rich anilines.

Protocol: Coupling of 3-Ethoxyaniline with 4-Chloroquinazoline

Objective: Synthesize N-(3-ethoxyphenyl)quinazolin-4-amine.

Reagents:

-

Aryl Halide: 4-Chloroquinazoline (1.0 equiv)

-

Amine: 3-Ethoxyaniline (1.2 equiv)[2]

-

Catalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1.5 mol%)

-

Ligand: XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (3.0 mol%)[3]

-

Base: Sodium tert-butoxide (NaOtBu) (2.0 equiv)[3]

-

Solvent: Anhydrous Toluene or 1,4-Dioxane (degassed)

Step-by-Step Methodology:

-

Inert Atmosphere Setup: Flame-dry a two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Cool under a stream of Argon.

-

Catalyst Pre-complexation: Add Pd₂(dba)₃ and XPhos to the flask. Add 20% of the solvent volume. Stir at room temperature for 5-10 minutes until the solution turns a deep orange/red, indicating active catalyst formation.

-

Substrate Addition: Add the 4-chloroquinazoline, 3-ethoxyaniline, and NaOtBu.

-

Solvent & Degassing: Add the remaining solvent. Sparge the mixture with Argon for 5 minutes to remove dissolved oxygen (critical for preventing catalyst poisoning).

-

Reaction: Heat the mixture to 100°C for 4–6 hours. Monitor via LC-MS for the consumption of the aryl chloride.

-

Work-up: Cool to room temperature. Filter the mixture through a pad of Celite to remove palladium black and insoluble salts. Wash the pad with ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel; Hexanes/Ethyl Acetate gradient).

Visualization: Synthesis Workflow

Figure 2: Optimized Buchwald-Hartwig amination workflow for 3-ethoxyaniline derivatives.

Safety & Handling

-

Acute Toxicity: While safer than the para-isomer, 3-ethoxyaniline is still classified as toxic if swallowed, inhaled, or in contact with skin (H301+H311+H331).

-

Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. The compound is sensitive to light and air; oxidation leads to a dark red/brown discoloration, which may affect stoichiometry in sensitive couplings.

-

PPE: Use nitrile gloves, safety goggles, and work strictly within a fume hood.

References

-

Sigma-Aldrich. 3-Ethoxyaniline Product Specification & Safety Data Sheet. Available at:

-

Zhang, N., et al. (2000). Synthesis and structure-activity relationships of 3-cyano-4-(phenoxyanilino)quinolines as MEK (MAPKK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 10(24), 2825-2828.

-

Pauluhn, J. (2001). Inhalation toxicity of 4-ethoxyaniline (p-phenetidine): critical analysis of results of subacute inhalation exposure studies in rats. Inhalation Toxicology, 13(11), 947-961. (Comparative toxicity reference).

-

Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. (Source for XPhos protocol).[3][4]

-

National Toxicology Program (NTP). Testing Status of 3-Ethoxyaniline (m-Phenetidine). NTP Chemical Repository.

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 3-Ethoxyaniline | C8H11NO | CID 12120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 4. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Optimized Synthesis of 2,5-dibromo-N-(3-ethoxyphenyl)benzamide

Abstract & Strategic Overview

This application note details the synthesis of 2,5-dibromo-N-(3-ethoxyphenyl)benzamide , a halogenated benzamide scaffold relevant to antibacterial (salicylanilide analogs) and anticancer (HDAC inhibitor) research.

The synthesis poses a specific challenge: the steric hindrance introduced by the bromine atom at the ortho (2-position) of the benzoic acid ring. Standard carbodiimide couplings (EDC/DCC) often suffer from slow kinetics and incomplete conversion with ortho-substituted substrates.

Therefore, this guide prioritizes the Acid Chloride Activation Route as the "Gold Standard" for robustness and scalability, while providing a HATU-mediated alternative for high-throughput library synthesis.

Retrosynthetic Analysis

The molecule is disconnected at the amide bond, revealing two commercially available precursors:

-

Electrophile: 2,5-dibromobenzoic acid (activated as acid chloride).

-

Nucleophile: 3-ethoxyaniline (m-phenetidine).

Figure 1: Retrosynthetic disconnection showing the convergence of the hindered acid and the aniline derivative.

Materials & Safety Profile

Reagents Table

| Reagent | MW ( g/mol ) | Equiv. | Role | CAS No. |

| 2,5-Dibromobenzoic acid | 279.91 | 1.0 | Substrate (Acid) | 610-71-9 |

| 3-Ethoxyaniline | 137.18 | 1.1 | Substrate (Amine) | 621-33-0 |

| Thionyl Chloride ( | 118.97 | 2.0 - 5.0 | Activating Agent | 7719-09-7 |

| Triethylamine (TEA) | 101.19 | 2.5 | Base (Scavenger) | 121-44-8 |

| Dichloromethane (DCM) | - | Solvent | Reaction Medium | 75-09-2 |

| DMF | 73.09 | Cat.[1] | Catalyst | 68-12-2 |

Critical Safety Warnings

-

Thionyl Chloride: Reacts violently with water to release HCl and

gases. Perform all operations in a fume hood. -

Acid Chlorides: The intermediate 2,5-dibromobenzoyl chloride is a lachrymator and corrosive.

-

Brominated Waste: Segregate halogenated organic waste from non-halogenated solvents.

Protocol A: Acid Chloride Method (Recommended)

Best for: Gram-scale synthesis, high purity, and overcoming steric hindrance.

Phase 1: Activation (Acid Chloride Formation)

-

Setup: Equip a dry 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser topped with a

drying tube or -

Charging: Add 2,5-dibromobenzoic acid (1.0 equiv, e.g., 2.80 g, 10 mmol).

-

Solvent/Reagent: Add anhydrous DCM (20 mL) followed by Thionyl Chloride (5.0 equiv, 3.6 mL).

-

Note: Neat thionyl chloride can be used if the substrate is insoluble in DCM, but DCM allows better temperature control.

-

-

Catalysis: Add 1-2 drops of DMF .

-

Reaction: Reflux at

for 2–3 hours. The suspension should become a clear solution, indicating consumption of the solid acid. -

Workup: Evaporate the solvent and excess

under reduced pressure (rotary evaporator).-

Chase Step: Add 10 mL of dry Toluene and re-evaporate to azeotrope off residual

. This prevents side reactions with the amine.

-

Phase 2: Amidation (Coupling)[4][5]

-

Preparation: Dissolve the crude acid chloride residue in anhydrous DCM (15 mL). Keep under inert atmosphere (

). -

Amine Solution: In a separate flask, dissolve 3-ethoxyaniline (1.1 equiv, 1.51 g) and Triethylamine (2.5 equiv, 3.5 mL) in anhydrous DCM (15 mL). Cool this solution to

(ice bath). -

Addition: Add the acid chloride solution dropwise to the cold amine solution over 15 minutes.

-

Why? Adding the electrophile (acid chloride) to the nucleophile (amine) ensures the amine is always in excess locally, minimizing di-acylation side products.

-

-

Completion: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours.

-

Monitoring: Check TLC (Hexane:EtOAc 3:1). The acid chloride spot (often hydrolyzed to acid on the plate) should disappear.

-

Phase 3: Purification Workflow

Figure 2: Purification logic flow ensuring removal of both acidic and basic impurities.

Detailed Purification Steps:

-

Quench: Dilute reaction with DCM (50 mL).

-

Acid Wash: Wash with 1M HCl (

mL).-

Purpose: Protonates excess 3-ethoxyaniline, moving it to the aqueous layer.

-

-

Base Wash: Wash with Saturated

(-

Purpose: Removes any hydrolyzed 2,5-dibromobenzoic acid.

-

-

Drying: Dry organic layer over

, filter, and concentrate to a solid. -

Recrystallization: Dissolve the solid in minimum hot Ethanol. Add water dropwise until turbidity persists. Cool to

. Filter crystals.[3]

Protocol B: HATU Coupling (Alternative)

Best for: Small scale (<50 mg), parallel synthesis, or if acid sensitive functional groups are present.

-

Dissolve 2,5-dibromobenzoic acid (1.0 equiv) in dry DMF .

-

Add DIPEA (3.0 equiv) and HATU (1.1 equiv). Stir for 10 minutes to form the activated ester.

-

Add 3-ethoxyaniline (1.1 equiv).

-

Stir at RT for 12–18 hours.

-

Workup: Dilute with EtOAc, wash with water (

) to remove DMF, then brine. Dry and concentrate. -

Note: HATU byproducts can be difficult to remove without column chromatography.

Analytical Validation (Self-Validating System)

To confirm the identity of 2,5-dibromo-N-(3-ethoxyphenyl)benzamide , ensure the following spectral signatures are present.

Mass Spectrometry (MS)[6]

-

Expected Mass:

-

Isotope Pattern: Due to two bromine atoms, you must observe a 1:2:1 triplet pattern for the molecular ion clusters (

,-

Validation: If you see a 1:1 doublet, you have lost a bromine (mono-dehalogenation).

-

NMR (DMSO- , 400 MHz)

-

Amide Proton: Singlet at

10.2–10.5 ppm (broad, -

Ethoxy Group:

-

Quartet at

4.0 ppm ( -

Triplet at

1.3 ppm (

-

-

Aromatic Region:

-

Acid Ring: Signals characteristic of 2,5-substitution (doublet, doublet of doublets, doublet). Look for the deshielded proton ortho to the carbonyl.

-

Aniline Ring: 3-substituted pattern (singlet, doublet, triplet, doublet).

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of Acid Chloride | Ensure |

| Starting Material Remains | Steric Hindrance | Increase reflux time in Step 1. Use Protocol A (Acid Chloride) instead of HATU. |

| Sticky/Oily Product | Impurities (DMF/Aniline) | Recrystallize from EtOH/Water. If oil persists, scratch flask with glass rod to induce nucleation. |

| Dark Coloration | Oxidation of Aniline | Use freshly distilled 3-ethoxyaniline. Conduct reaction under Nitrogen. |

References

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

-

Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[4][5][6] Tetrahedron, 61(46), 10827-10852. Link

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for 2,5-Dibromobenzoic acid. Link

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

Sources

Precision Recrystallization of N-Arylbenzamides: A Thermodynamic Approach to High-Purity Scaffolds

Introduction & Scope

N-arylbenzamides (benzanilides) represent a "privileged scaffold" in medicinal chemistry, serving as the structural backbone for histone deacetylase (HDAC) inhibitors, androgen receptor antagonists, and various kinase inhibitors. While their synthesis via the Schotten-Baumann reaction or direct amidation is kinetically efficient, the resulting crude material often contains unreacted anilines, benzoic acid derivatives, and coupling reagent byproducts.

This guide provides a rigorous, self-validating methodology for the purification of N-arylbenzamides. Unlike generic protocols, this approach utilizes thermodynamic solubility differentials to reject impurities, ensuring >99% purity suitable for biological assays and late-stage diversification.

Physicochemical Basis of Purification

The purification strategy relies on the high lattice energy of the amide bond. N-arylbenzamides possess strong intermolecular hydrogen donors (N-H) and acceptors (C=O), leading to high melting points (typically >160°C for unsubstituted benzanilide) and low solubility in non-polar solvents.

Solubility Differential Matrix

The following table summarizes the thermodynamic behavior of N-arylbenzamides in standard solvent systems.

| Solvent System | Role | Solubility Behavior (High T) | Solubility Behavior (Low T) | Impurity Rejection Profile |

| Ethanol / Water | Standard | High (Soluble) | Low (Insoluble) | Excellent for ionic salts and polar acids. |

| EtOAc / Heptane | Lipophilic | High (Soluble) | Low (Insoluble) | Superior for rejecting unreacted lipophilic amines. |

| DMF / Water | Last Resort | Very High | Moderate | Used only for highly insoluble poly-aromatic variants. |

| Acetic Acid | Specialized | High | Low | Good for protonatable impurities; hard to dry. |

Workflow Logic & Solvent Selection

The choice of solvent is not random; it is a logic-gated decision based on the polarity of the specific N-aryl substituent.

Figure 1: Decision tree for selecting the optimal solvent system based on crude solubility profiles.

Protocol A: The Binary Ethanol/Water System

Best for: Standard benzanilides, removal of ionic salts and benzoic acid traces.

The "Cloud Point" Titration Method

This protocol uses a self-validating "Cloud Point" mechanism. The appearance of turbidity acts as a visual indicator that the system has reached thermodynamic saturation (metastable zone width).

Reagents:

-

Solvent A: Ethanol (95% or Absolute) - The Dissolver

-

Solvent B: Deionized Water - The Anti-Solvent

Step-by-Step Methodology:

-

Saturation (The Dissolution):

-

Place crude solid in an Erlenmeyer flask.

-

Add minimum hot Ethanol (boiling point ~78°C) to dissolve the solid.

-

Critical Step: If the solution is colored (e.g., yellow from aniline oxidation), add activated charcoal (1-2% w/w), boil for 2 minutes, and filter hot through a pre-warmed Celite pad.

-

-

The Cloud Point (Self-Validation):

-

Maintain the clear ethanolic solution at a gentle boil.

-

Add hot water dropwise via a Pasteur pipette.

-

Stop immediately when a faint, persistent turbidity (cloudiness) appears that does not disappear upon swirling. This is the Cloud Point .

-

-

Re-equilibration:

-

Add exactly 0.5 - 1.0 mL of hot Ethanol to the turbid mixture.

-

Validation: The solution must turn crystal clear again. This places the system slightly undersaturated at boiling, preventing premature precipitation (oiling out).

-

-

Controlled Nucleation:

-

Isolation:

-

Filter via vacuum filtration (Buchner funnel).

-

Wash the cake with cold 50:50 EtOH/Water.

-

Dry under vacuum or in a desiccator.

-

Protocol B: The Ethyl Acetate/Heptane System

Best for: Lipophilic derivatives, moisture-sensitive amides, or when "oiling out" is observed in ethanol.

Mechanism: Unlike ethanol/water, this system avoids the high polarity of water, which can sometimes force hydrophobic impurities out of solution along with the product. Heptane acts as a gentle anti-solvent.

Step-by-Step Methodology:

-

Dissolution:

-

Dissolve crude solid in minimum boiling Ethyl Acetate (EtOAc).

-

Ensure complete dissolution. If insoluble particles remain, they are likely inorganic salts; filter them out hot.

-

-

Anti-Solvent Addition:

-

While boiling, slowly add Heptane (or Hexane).[3]

-

Continue adding until the refluxing solution becomes slightly cloudy.

-

-

The "Clear-Up" Step:

-

Add a small volume of EtOAc dropwise until clarity is restored.

-

-

Seeding (Critical for this System):

-

Crystallization & Wash:

-

Cool slowly to RT, then 4°C.

-

Filter and wash with cold 1:3 EtOAc/Heptane.

-

Troubleshooting: The "Oiling Out" Phenomenon

Problem: Instead of crystals, the product separates as a liquid oil droplet at the bottom of the hot solution. Cause: The saturation temperature of the solute is higher than the melting point of the solute in the solvent mixture (Liquid-Liquid Phase Separation).

The Rescue Protocol:

Figure 2: Step-by-step remediation workflow for oiling out events.

Technical Insight: Adding more "good" solvent lowers the saturation temperature. The goal is to lower the saturation temperature below the melting point of the solvated solid, allowing it to transition directly from solution to crystal (Solid-Liquid Equilibrium) rather than solution to oil (Liquid-Liquid Equilibrium).

Quality Control & Validation

A successful recrystallization must be validated against three metrics:

-

Visual Appearance: Crystals should be needles or plates (white/colorless), not amorphous powder.

-

Melting Point: Must be sharp (range < 2°C). Broad ranges indicate occluded solvent or impurities.

-

Reference: Benzanilide MP = 163°C [1].[6]

-

-

Purity Assay:

-

TLC: Single spot (Rf ~0.5 in 1:1 EtOAc/Hexane).

-

1H NMR: Check for absence of solvent peaks (e.g., Ethanol triplet at 1.2 ppm).

-

References

-

National Institute of Standards and Technology (NIST). (2023). Benzanilide Phase Change Data. NIST Chemistry WebBook. [Link]

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.[1] (Standard reference for recrystallization techniques).

-

LibreTexts Chemistry. (2022). 3.6F: Troubleshooting - Oiling Out. [Link]

-

Mettler Toledo. (2024).[1] Oiling Out in Crystallization: Mechanisms and Solutions. [Link]

Sources

Title: Accelerated Synthesis of Dibromobenzamides via Microwave-Assisted Electrophilic Bromination

An Application Note and Protocol from the Senior Scientist's Desk

Abstract

Dibromobenzamides are key structural motifs and versatile intermediates in the development of pharmaceuticals and agrochemicals. Traditional methods for their synthesis often involve prolonged reaction times, harsh conditions, and significant energy consumption. This application note presents a robust and highly efficient protocol for the synthesis of dibromobenzamides using Microwave-Assisted Organic Synthesis (MAOS). By leveraging the principles of dielectric heating, this method dramatically reduces reaction times from hours to minutes, improves yields, and offers a cleaner reaction profile, aligning with the principles of green chemistry. We provide a detailed, step-by-step protocol for the synthesis of 3,5-dibromobenzamide, complete with mechanistic insights, optimization strategies, and critical safety considerations for researchers in organic synthesis and drug development.

Introduction: The Need for Speed and Sustainability

Benzamides and their halogenated derivatives are foundational building blocks in medicinal chemistry. The introduction of two bromine atoms onto the benzamide scaffold creates a valuable intermediate, primed for further functionalization through cross-coupling reactions or nucleophilic substitution, enabling the construction of complex molecular architectures.

Conventional synthesis of such compounds typically relies on classical heating methods (e.g., oil baths), which are characterized by slow and inefficient energy transfer. This often necessitates long refluxing periods, leading to increased energy costs and the potential for byproduct formation. Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative green chemistry technique that circumvents these limitations.[1] By using microwave irradiation, energy is directly and uniformly delivered to polar molecules within the reaction mixture, resulting in rapid and homogenous heating.[2][3] This leads to several significant advantages:

-

Dramatically Reduced Reaction Times: Reactions can often be completed in minutes instead of hours.

-

Increased Product Yields: Rapid heating can minimize the formation of degradation byproducts.[2]

-

Enhanced Purity: Cleaner reaction profiles often simplify the subsequent purification steps.[3]

-

Energy Efficiency: Microwaves heat only the reaction mixture, not the vessel, leading to substantial energy savings.[4]

This guide provides the necessary theoretical background and a practical, validated protocol for researchers to confidently implement MAOS for the synthesis of dibromobenzamides.

The Principle of Microwave-Assisted Synthesis

Unlike conventional heating which relies on conduction and convection, microwave heating is based on the interaction of the electromagnetic field with the molecules in the reaction mixture. The two primary mechanisms are:

-

Dipolar Polarization: Polar molecules, like the solvent and reagents, attempt to align themselves with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction, leading to rapid and uniform heating throughout the bulk of the material.[5]

-

Ionic Conduction: If ions are present in the reaction mixture, they will oscillate back and forth under the influence of the microwave field. This movement causes collisions with surrounding molecules, dissipating energy as heat.[5]

This direct energy transfer is the key to the remarkable rate accelerations observed in MAOS.[6]

Experimental Protocol: Synthesis of 3,5-Dibromobenzamide

This protocol details the direct bromination of benzamide using N-Bromosuccinimide (NBS) as the bromine source in a dedicated laboratory microwave synthesizer.

Materials and Equipment

-

Reagents:

-

Benzamide (C₇H₇NO)

-

N-Bromosuccinimide (NBS, C₄H₄BrNO₂)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Equipment:

-

Dedicated laboratory microwave synthesizer with sealed-vessel capability and in-situ temperature and pressure monitoring. Note: Domestic microwave ovens must not be used for this procedure due to significant safety hazards.[7][8]

-

10 mL microwave reaction vial with a magnetic stir bar

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware (beakers, flasks)

-

Recrystallization apparatus

-

Analytical balance

-

Experimental Workflow Diagram

The overall process from setup to analysis is outlined below.

Caption: Experimental workflow for microwave-assisted dibromobenzamide synthesis.

Step-by-Step Procedure

-

Reagent Preparation: In a 10 mL microwave reaction vial, add benzamide (e.g., 121 mg, 1.0 mmol) and N-Bromosuccinimide (NBS) (374 mg, 2.1 mmol, 2.1 equivalents).

-

Solvent Addition: Add a magnetic stir bar to the vial, followed by 4 mL of anhydrous DMF.

-

Microwave Synthesis:

-

Securely cap the reaction vial.

-

Place the vial into the cavity of the microwave synthesizer.

-

Set the reaction parameters:

-

Temperature: 120 °C (use a ramp time of 2 minutes)

-

Hold Time: 10 minutes

-

Power: 100 W (or use variable power to maintain temperature)

-

Stirring: On

-

-

Run the program. The instrument will monitor temperature and pressure in real-time.

-

-

Cooling: Once the reaction is complete, allow the vial to cool to room temperature (below 50 °C) using the instrument's compressed air cooling system before carefully venting and opening.

-

Workup:

-

Pour the reaction mixture into a beaker containing 20 mL of saturated aqueous sodium thiosulfate solution to quench any unreacted bromine.

-

Transfer the mixture to a separatory funnel and add 20 mL of ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).

-

Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

-

Purification:

-

Recrystallize the resulting crude solid from a suitable solvent system (e.g., ethanol/water) to yield pure 3,5-dibromobenzamide as a white solid.

-

Results and Discussion

Causality and Optimization

-

Choice of Brominating Agent: NBS is used as it is a solid and therefore safer and easier to handle than elemental bromine. The 2.1 equivalents ensure the reaction goes to completion for the disubstituted product.

-

Choice of Solvent: DMF is a polar aprotic solvent that absorbs microwave energy very efficiently, leading to rapid heating.[9] Its high boiling point allows for reactions to be conducted at elevated temperatures.

-

Reaction Parameters: The temperature of 120 °C provides sufficient energy to overcome the activation barrier for the electrophilic substitution. The 10-minute reaction time is a typical starting point for MAOS and can be optimized further.[10]

Comparative Data

The efficiency of the microwave-assisted protocol is best illustrated when compared to a conventional heating method.

| Parameter | Microwave-Assisted Synthesis | Conventional Heating (Oil Bath) |

| Reaction Time | 10 minutes | 8 - 12 hours |

| Temperature | 120 °C | 120 °C |

| Typical Yield | 85 - 95% | 60 - 75% |

| Purity (Crude) | High (minor impurities) | Moderate (more byproducts) |

| Energy Input | Low | High |

Table 1: Comparison of microwave-assisted vs. conventional synthesis of 3,5-dibromobenzamide.

Reaction Mechanism

The reaction proceeds via a classical electrophilic aromatic substitution mechanism. The amide group (-CONH₂) is a meta-directing deactivator. However, under forcing conditions as provided by microwave heating, disubstitution can be achieved.

Caption: Simplified mechanism for the formation of 3,5-dibromobenzamide.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low Yield | Insufficient reaction time or temperature. Reagents are wet or degraded. | Increase hold time in 5-minute increments or temperature by 10 °C. Use fresh NBS and anhydrous solvent. |

| Incomplete Reaction | See "Low Yield". | Increase equivalents of NBS to 2.2-2.5. |

| Formation of Monobrominated Product | Reaction conditions are too mild. | Increase temperature and/or reaction time to favor disubstitution. |

| Pressure Limit Exceeded | Reaction is too exothermic or solvent is too volatile for the set temperature. | Reduce the amount of starting material. Ensure the correct solvent is used. If the reaction is known to be exothermic, use a slower temperature ramp.[7] |

Mandatory Safety Protocols

Microwave synthesis involves high temperatures and pressures; adherence to safety protocols is non-negotiable.

-

Use Dedicated Equipment: Only use a laboratory microwave synthesizer designed for chemical reactions. NEVER use a domestic (kitchen) microwave oven.[8][11]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves. When removing hot vials, thermal gloves are recommended.[12][13]

-

Vessel Integrity: Inspect microwave vials for cracks or defects before use. Never exceed the recommended fill volume (typically 1/2 to 2/3 of the vial capacity).[12]

-

Pressure Monitoring: Always operate the microwave with pressure monitoring enabled. If you are unsure about a reaction's potential to generate gas, start with a small-scale test run.[7]

-

Proper Venting: Ensure the vial has cooled sufficiently before venting and opening to prevent violent boiling and splashing of the hot solvent.[11]

-

Exothermic Reactions: Treat any potentially exothermic reaction with extreme caution. The rapid energy transfer from microwaves can cause a runaway reaction. Start with small quantities and low power settings.[7]

Conclusion

Microwave-assisted synthesis represents a significant advancement in the preparation of dibromobenzamides. The protocol described herein is rapid, highly efficient, and scalable, offering a superior alternative to traditional synthetic methods. By adopting this green chemistry approach, research and development labs can accelerate their discovery pipelines while minimizing environmental impact.

References

- Vertex AI Search. (2024). An effortless microwave synthesis of N-(aryl) substituted benzamides under solvent free conditions.

- International Journal of Research in Pharmacy and Allied Science. (2025).

- MDPI. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.

- ResearchGate. (2024). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.

- Advanced Journal of Chemistry, Section A. (2019).

- ResearchGate. (n.d.). Specific effects of microwave - Solid supported reaction.

- CEM Corporation. (n.d.).

- NSTA. (2025). Safety Protocols for Microwave Use in Science/STEM Instructional Spaces.

- Journal of Chemical and Pharmaceutical Research. (n.d.). Microwave assisted rapid synthesis and biological activity of some new N-[3-chloro-2-(Substituted)-4-oxoazetidin-1-yl]-(Substituted) benzamides.

- CEM Corporation. (n.d.). Getting Started with Microwave Synthesis.

- Scribd. (n.d.).

- University of Nottingham. (n.d.).

- University of Bristol. (n.d.). INFO.

- ACS Publications. (2021). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up.

- PubMed. (2014). Microwave assisted synthesis and docking study of N-(2-oxo-2-(4-oxo-2-substituted thiazolidin-3ylamino)ethyl)

- PMC. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds.

- ResearchGate. (2012). Synthesis of Benzamides by Microwave Assisted Ring Opening of Less Reac‐ tive Dimethylaminobenzylidene Oxazolone.

- Research Journal of Pharmacy and Technology. (2021). Microwave assisted synthesis of N-substituted benzylidene-2-(1H-benzotriazol-1-yl)

- ChemicalBook. (2026). 2-BROMOBENZAMIDE | 4001-73-4.

- Benchchem. (n.d.).